Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O3. It is a pyrrolidine derivative that features a tert-butyl ester group, a dimethylamino group, and a methylene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the dimethylamino group with the nucleophile used .
Scientific Research Applications
Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-ethynyl-1-pyrrolidinecarboxylate
- Tert-butyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate
- Tert-butyl (2R)-2-((tert-butyl(dimethyl)silyl)oxymethyl)-5-oxo-1-pyrrolidinecarboxylate
Uniqueness
Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where such characteristics are desired .
Biological Activity
Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate, with the CAS number 157327-42-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant research findings.
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.3 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 341 °C at 760 mmHg
- Flash Point : 160.1 ± 27.9 °C
Biological Activity
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.
- Enzyme Inhibition : Research indicates that this compound may function as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The dimethylamino group can enhance binding affinity to receptors through hydrogen bonding and electrostatic interactions, which may modulate receptor activity.
- Antimicrobial Properties : Similar compounds have shown promise in antimicrobial applications, suggesting potential for this compound in treating infections.
Structure-Activity Relationships (SAR)
The unique combination of functional groups in this compound contributes to its biological activity:
Functional Group | Role in Activity |
---|---|
Dimethylamino Group | Enhances solubility and receptor binding |
Tert-butyl Ester | Increases stability and bioavailability |
Pyrrolidine Ring | Provides structural framework for interaction |
Study on Enzyme Inhibition
A study published in Molecules investigated the enzyme inhibition potential of similar compounds. It was found that derivatives with a pyrrolidine core exhibited significant inhibitory effects against specific enzymes involved in metabolic processes, indicating that this compound may share similar properties .
Antimicrobial Activity Assessment
Research has shown that related compounds demonstrate antimicrobial properties against various bacterial strains. A comparative study highlighted that modifications in the nitrogen-containing group significantly influenced the compound's efficacy against pathogens . The presence of the dimethylamino group was particularly noted for enhancing activity against Gram-positive bacteria.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction : Reacting tert-butyl 3-pyrrolidinecarboxylic acid with dimethylformamide dimethyl acetal under acidic conditions.
- N-Alkylation : Utilizing alkylating agents to introduce the dimethylamino group onto the pyrrolidine ring.
Properties
IUPAC Name |
tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICVZJAVRBPUME-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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